molecular formula C6H5BrN4S B596492 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1306829-95-7

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B596492
CAS RN: 1306829-95-7
M. Wt: 245.098
InChI Key: PBEIXBIKEFRPGU-UHFFFAOYSA-N
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Description

“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the molecular formula C6H5BrN4S . It has a molecular weight of 245.1 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is represented by the InChI code: 1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11) . This compound is a part of the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket .


Chemical Reactions Analysis

The bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine and its N-methyl analogs leads to the corresponding 3-bromo derivatives . The reaction is inhibited by 4-hydroxypyrazolo[3,4-d]pyrimidine .


Physical And Chemical Properties Analysis

“3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” is a solid compound . It has a molecular weight of 245.1 . The compound should be stored in a refrigerator .

Scientific Research Applications

Bicyclic 6 + 6 Systems

The compound is a type of bicyclic [6 + 6] system, which has been studied for its chemistry and biological significance . The main sections of this research include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .

Medical and Pharmaceutical Applications

The compound has been applied on a large scale in the medical and pharmaceutical fields . This is due to its diverse biological applications and synthetic importance .

Neuroprotective and Anti-neuroinflammatory Agents

Triazole-Pyrimidine hybrids, which could potentially include “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine”, have been studied for their potential as neuroprotective and anti-neuroinflammatory agents . These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α)

These compounds have also shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Interaction with Active Residues of ATF4 and NF-kB Proteins

A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins . This suggests a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Antimicrobial, Analgesic and Anti-inflammatory Activities

Thiophene derivatives, which could potentially include “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine”, have shown antimicrobial, analgesic and anti-inflammatory activities .

Safety and Hazards

The safety information for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for “3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine” could involve expanding the scope of fused pyrimidines as kinase inhibitor scaffolds . This could involve the synthesis and modification of pyrido[3,4-d]pyrimidines . The aim would be to discover novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine interacts with its kinase targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine affects the kinase signaling pathways . Many kinases have been found to be closely linked to tumor proliferation and survival, and therefore kinase inhibition represents an effective treatment for cancer .

Result of Action

The result of the action of 3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine is the inhibition of kinase activity . This inhibition can lead to the prevention of tumor proliferation and survival, making it an effective treatment for cancer .

properties

IUPAC Name

3-bromo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIXBIKEFRPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

1306829-95-7
Record name 3-bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
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